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Compound of Interest

Compound Name: 2-Ethoxy-4'-methylchalcone

CAS No.: 39059-94-4

Cat. No.: B3133459

Get Quote

Executive Summary
2-Ethoxy-4'-methylchalcone is a synthetic flavonoid precursor characterized by an

-unsaturated carbonyl system bridging two aromatic rings.[1] Its UV-Vis absorption profile is a
critical physicochemical fingerprint used for purity assessment, reaction monitoring (Claisen-
Schmidt condensation), and evaluating electronic substituent effects.

Based on comparative structural analysis of analogous chalcones, 2-Ethoxy-4'-
methylchalcone exhibits a primary absorption maximum (Band I) in the range of 310–325 nm

and a secondary band (Band II) near 245–255 nm in ethanolic solution. The specific position of

Band I is governed by the interplay between the electron-donating 4'-methyl group and the

steric hindrance introduced by the ortho-ethoxy substituent, which slightly distorts the planarity

of the

-conjugated system.
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To provide a rigorous assessment, the spectral properties of 2-Ethoxy-4'-methylchalcone are

compared below against structurally validated alternatives. This comparison isolates the

specific contributions of the ortho-alkoxy and para-alkyl substituents.

Table 1: Comparative UV-Vis Absorption Maxima
(Ethanol)[1]

Compound

Structure
(Ring A -
Linker - Ring
B)

Band I (

, nm)

Band II (

, nm)

Electronic
Effect

2-Ethoxy-4'-

methylchalcone

4'-Me-Ph-CO-

CH=CH-Ph-2-

OEt

315–325

(Predicted)
245–255

Steric Twist +

Weak Donor

Unsubstituted

Chalcone

Ph-CO-CH=CH-

Ph
308–310 245–250

Baseline

Conjugation

4'-

Methylchalcone

4'-Me-Ph-CO-

CH=CH-Ph
316–320 250–255

Hyperconjugatio

n (+I Effect)

2-

Methoxychalcon

e

Ph-CO-CH=CH-

Ph-2-OMe
311–315 245–250

Steric Inhibition

of Resonance

4-

Methoxychalcon

e

Ph-CO-CH=CH-

Ph-4-OMe
340–350 260–270

Strong

Mesomeric (+M)

Donor

Key Technical Insight: Unlike para-substituted analogs (e.g., 4-methoxychalcone) which show

significant bathochromic (red) shifts due to strong resonance delocalization, the 2-ethoxy group

in the ortho position introduces Steric Inhibition of Resonance (SIR). The bulky ethoxy group

forces the B-ring to twist out of the plane of the enone system. This steric penalty partially

counteracts the electron-donating capacity of the oxygen atom, resulting in a

that is only slightly redshifted compared to the unsubstituted chalcone.
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The UV-Vis spectrum arises from two primary electronic transitions:

Band I (310–325 nm): A high-intensity

transition involving the entire cinnamoyl chromophore (Ring B + alkene + carbonyl). This
band is sensitive to conjugation length and planarity.

Band II (245–255 nm): A localized

transition primarily associated with the benzoyl moiety (Ring A + carbonyl).

Diagram 1: Electronic Transitions & Steric Effects
The following diagram illustrates the structural factors influencing the absorption spectrum,

specifically the competition between conjugation and steric hindrance.
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Caption: Interplay of electronic effects. The 4'-methyl group promotes a red shift, while the 2-

ethoxy group's steric bulk induces a twist, limiting the extent of the red shift.
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To ensure reproducibility and accuracy, the following protocols utilize internal validation steps.

Protocol A: Synthesis via Claisen-Schmidt
Condensation
This pathway generates the target compound for spectral analysis.[2][3]

Reagents: 2-Ethoxybenzaldehyde (10 mmol), 4'-Methylacetophenone (10 mmol), NaOH

(40%, aq), Ethanol (95%).

Workflow:

Dissolve ketone and aldehyde in 15 mL ethanol.

Add 2 mL NaOH dropwise at 0–5°C.

Stir at room temperature for 4–6 hours.

Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde

spot indicates completion.

Precipitate with ice water/HCl, filter, and recrystallize from ethanol.

Protocol B: UV-Vis Spectral Characterization
Solvent System: Absolute Ethanol (Spectroscopic Grade).

Concentration: Prepare a stock solution of

M.

Why: Chalcones have high molar extinction coefficients (

M

cm

). Higher concentrations will saturate the detector (Abs > 2.0).

Procedure:
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Blanking: Run a baseline correction using pure ethanol.

Scan: Record spectrum from 200 nm to 500 nm.

Validation: Ensure Absorbance at

is between 0.3 and 0.8 for linearity. If Abs > 1.0, dilute by 50%.

Data Extraction: Record

for Band I and Band II.

Diagram 2: Synthesis & Analysis Workflow
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Caption: Step-by-step workflow from chemical synthesis to spectral validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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